7-Bromoimidazo[1,2-a]pyridin-2-amine
Overview
Description
7-Bromoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in molecules with therapeutic properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 7-bromoimidazo[1,2-a]pyridin-2-amine belongs, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that the synthesis of related compounds involves the transfer of a bromine atom from a brominating agent to the α-carbon of a carbonyl moiety .
Biochemical Pathways
The synthesis of related compounds involves a series of reactions including c–c bond cleavage, cyclization, and bromination .
Result of Action
Related compounds, such as imidazo[1,2-a]pyridines, have been reported to have potential sedative, anticonvulsant, anxiolytic, and hypnotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromoimidazo[1,2-a]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield the desired product. For instance, the reaction can be performed in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization and bromination process . Another method involves the use of toluene with iodine (I2) and TBHP, which facilitates C–C bond cleavage and subsequent cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Reagents like TBHP and I2 are used to promote cyclization and bromination.
Oxidation and Reduction: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[1,2-a]pyridines, while cyclization reactions can produce more complex fused heterocycles.
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Researchers use this compound to study its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Bromoimidazo[1,2-a]pyridin-2-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: The parent compound without the bromine atom. It serves as a versatile scaffold in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridine: A similar compound with the bromine atom at a different position, which may result in different biological activity and reactivity.
Imidazo[1,2-a]pyridin-3-amine: Another derivative with an amino group at a different position, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNUCHYUWAFTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727851 | |
Record name | 7-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865604-33-7 | |
Record name | 7-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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